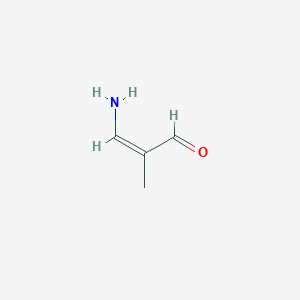
tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate: is an organic compound that features a thiophene ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate typically involves the reaction of 2-(hydroxymethyl)thiophene with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The thiophene ring can be reduced under specific conditions to form a dihydrothiophene derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the thiophene ring.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(carboxymethyl)thiophene derivatives.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of various functionalized thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its thiophene ring and carbamate moiety are structural motifs found in various bioactive molecules, suggesting potential biological activity.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate is not well-documented. based on its structure, it may interact with biological targets through hydrogen bonding and hydrophobic interactions. The carbamate moiety can act as a hydrogen bond donor, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate
- tert-Butyl (S)-(3-(hydroxymethyl)pyrrolidin-3-yl)carbamate
Comparison:
- tert-Butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate features an oxetane ring instead of a thiophene ring, which may result in different reactivity and biological activity.
- tert-Butyl (S)-(3-(hydroxymethyl)pyrrolidin-3-yl)carbamate contains a pyrrolidine ring, which can influence its pharmacokinetic properties and interactions with biological targets.
The uniqueness of tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate lies in its thiophene ring, which is known for its electron-rich nature and potential for diverse chemical transformations.
Eigenschaften
IUPAC Name |
tert-butyl N-[[2-(hydroxymethyl)thiophen-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-11(2,3)15-10(14)12-6-8-4-5-16-9(8)7-13/h4-5,13H,6-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKWYRJIIBXEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(SC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2640300.png)
![Ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2640301.png)

![2-(4-(Benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2640304.png)
![3-fluoro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2640305.png)
![5-Bromo-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2640306.png)

![Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate](/img/structure/B2640308.png)
![2,4-dichloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B2640310.png)
![3-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole](/img/structure/B2640313.png)

![N-allyl-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2640318.png)
![(2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoicacidhydrochloride](/img/structure/B2640320.png)
